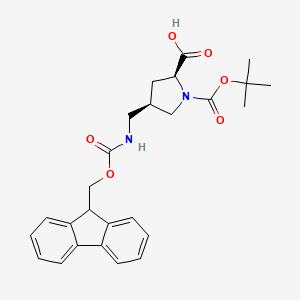(2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid
CAS No.: 2173052-84-9
Cat. No.: VC11675337
Molecular Formula: C26H30N2O6
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2173052-84-9 |
|---|---|
| Molecular Formula | C26H30N2O6 |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | (2S,4R)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-14-16(12-22(28)23(29)30)13-27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1 |
| Standard InChI Key | DXBCMCAXZWBWLK-ZHRRBRCNSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Stereochemical Characteristics
Core Framework and Functional Groups
The compound belongs to the pyrrolidine-2-carboxylic acid family, characterized by a five-membered saturated ring containing one nitrogen atom. Key structural features include:
-
Fmoc (9-fluorenylmethyloxycarbonyl) protection at the 4-position amino group.
-
Boc (tert-butoxycarbonyl) protection at the pyrrolidine nitrogen.
-
A carboxylic acid group at the 2-position, enabling peptide bond formation.
-
A stereochemically defined (2S,4R) configuration, critical for its biological interactions .
The "aminomethyl" modification in the queried compound suggests an additional methylene group (-CH2-) between the 4-position nitrogen and the Fmoc-protected amine, distinguishing it from the more commonly documented 4-amino analogues . This structural variation likely enhances steric bulk and alters hydrogen-bonding capacity, impacting its reactivity in solid-phase peptide synthesis (SPPS).
Table 1: Comparative Structural Properties of Pyrrolidine Derivatives
Synthesis and Production
Established Pathways for Analogues
The synthesis of (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid involves sequential protection of the pyrrolidine ring:
-
Boc Protection: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
-
Fmoc Protection: The 4-amino group is derivatized with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dichloromethane .
For the aminomethyl variant, an additional step would introduce the methylene spacer, likely via reductive amination of a 4-ketopyrrolidine intermediate followed by Fmoc protection.
Table 2: Key Synthetic Parameters
| Parameter | Conditions |
|---|---|
| Boc Protection | Boc2O, DMAP, CH2Cl2, 0°C to RT, 12h |
| Fmoc Protection | Fmoc-Osu, DIEA, DMF, RT, 4h |
| Optical Purity | [α]20/D = +34° (c = 1 in CHCl3) |
| Yield | 72–85% (reported for analogous compounds) |
Physicochemical Properties
Thermal and Optical Characteristics
Data for (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid provides a foundation for predicting the aminomethyl variant’s behavior:
-
Melting Point: 199°C (lit.), suggesting high crystallinity .
-
Boiling Point: 650.2°C (predicted), indicative of thermal stability under synthetic conditions .
-
Optical Activity: [α]20/D = +34° (c = 1 in CHCl3), underscoring the importance of stereochemical control .
The aminomethyl group is expected to reduce melting point slightly due to increased conformational flexibility, though experimental validation is required.
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s primary use lies in SPPS, where its orthogonal protection (Boc/Fmoc) enables selective deprotection cycles. For example:
-
Fmoc Removal: Piperidine in DMF (20% v/v) cleaves the Fmoc group while preserving the Boc protection .
-
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (50% v/v) liberates the pyrrolidine nitrogen for further coupling .
In the aminomethyl variant, the extended linker may improve resistance to diketopiperazine formation during segment condensation, a common side reaction in cyclic peptide synthesis .
Drug Development
(2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid has been employed in:
-
Protease Inhibitors: The rigid pyrrolidine scaffold mimics transition states in enzymatic catalysis .
-
GPCR-Targeted Therapeutics: Conformational restriction enhances binding affinity to G-protein-coupled receptors .
Comparative Analysis with Structural Analogues
(2S,4R) vs. (2S,4S) Diastereomers
The (2S,4S) diastereomer (CAS 174148-03-9) exhibits distinct physicochemical properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume